molecular formula C20H19Cl2N3OS B2988214 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1207021-27-9

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2988214
CAS No.: 1207021-27-9
M. Wt: 420.35
InChI Key: OXLGQQNTZLJWTL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an imidazole ring and a thioacetamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring and a thioacetamide group would likely have a significant impact on the compound’s overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These can include properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

  • A study by Salman et al. (2015) focused on the synthesis and spectroscopic characterization of new 2-substituted imidazole derivatives, including reactions that yield compounds with potential antimicrobial properties (Salman, Abdel‐Aziem, & Alkubbat, 2015).
  • Sharma et al. (2017) described the synthesis and molecular structure determination of a compound similar in structural class, highlighting the importance of X-ray diffraction in understanding molecular interactions and structural stability (Sharma, Subbulakshmi, Narayana, Sarojini, Anthal, & Kant, 2017).

Antimicrobial and Antitumor Activities

  • Gomha et al. (2015) synthesized novel thiadiazoles and thiazoles incorporating a pyrazole moiety, which demonstrated promising anticancer activity against breast carcinoma cell lines, indicating the potential therapeutic applications of these compounds (Gomha, Salah, & Abdelhamid, 2015).
  • Mistry et al. (2009) explored the synthesis of novel thiazolidinone and acetidinone derivatives, including their antimicrobial activity, providing insights into the potential use of such compounds in treating infections (Mistry, Desai, & Intwala, 2009).

Additional Research Applications

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through experimental studies. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to predict its safety and hazards .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. This could include further studies to fully characterize its properties, investigations into its mechanism of action, or the development of synthesis methods .

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3OS/c1-13(2)24-19(26)12-27-20-23-11-18(14-8-9-16(21)17(22)10-14)25(20)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLGQQNTZLJWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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